Piperazine-d8 Dihydrochloride
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Overview
Description
Piperazine-d8 Dihydrochloride is a deuterated form of piperazine, where eight hydrogen atoms are replaced by deuterium. This isotopic labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and pharmacology. The compound has the molecular formula C4D8H2N2·2HCl and a molecular weight of 167.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine-d8 Dihydrochloride typically involves the deuteration of piperazine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to achieve the desired isotopic purity. The final product is then purified and crystallized to obtain this compound in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: Piperazine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Piperazine N-oxide.
Reduction: Piperazine derivatives with reduced functional groups.
Substitution: N-alkyl or N-sulfonyl piperazine derivatives
Scientific Research Applications
Piperazine-d8 Dihydrochloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of piperazine derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of piperazine-based drugs.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of Piperazine-d8 Dihydrochloride is similar to that of non-deuterated piperazine. It acts as a gamma-aminobutyric acid (GABA) receptor agonist, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of parasitic worms, making it effective as an anthelmintic agent .
Comparison with Similar Compounds
Piperazine: The non-deuterated form, commonly used as an anthelmintic.
Piperidine: Another nitrogen-containing heterocycle with similar applications in pharmaceuticals.
Morpholine: A heterocyclic amine with applications in chemical synthesis and as a solvent.
Uniqueness: Piperazine-d8 Dihydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications, particularly in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the stability and allows for precise tracing in various experimental setups .
Properties
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuteriopiperazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H/i1D2,2D2,3D2,4D2;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVIJWRCGSYCMB-VHGLFXLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(NC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678653 |
Source
|
Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849482-21-9 |
Source
|
Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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